Bienvenue dans la boutique en ligne BenchChem!

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Kinase inhibition MKLP2/KIF20A Anticancer target validation

This is the designated Ribociclib Impurity 9 reference standard for ANDA method validation and system suitability testing. As a key intermediate in Ribociclib API synthesis, its 2-chloro and 7-cyclopentyl substitution pattern is essential for downstream processing. The reactive 6-carbaldehyde group enables efficient derivatization. Supplied with full USP/EP-traceable characterization data (NMR, HPLC, GC). Generic pyrrolopyrimidine aldehydes are not interchangeable for regulatory impurity profiling.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1211443-55-8
Cat. No. B1456950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
CAS1211443-55-8
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O
InChIInChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2
InChIKeySOXVKQLLJZHYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (CAS 1211443-55-8) Procurement and Scientific Selection Guide


2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (CAS 1211443-55-8) is a heterocyclic building block of the pyrrolo[2,3-d]pyrimidine class, characterized by a reactive 6-carbaldehyde group, a 2-chloro substitution, and a 7-cyclopentyl moiety . It is formally designated as Ribociclib Impurity 9 and also serves as a validated intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor Ribociclib (Kisqali) [1]. Its molecular formula is C12H12ClN3O with a molecular weight of 249.7 g/mol .

Why Generic Pyrrolopyrimidine Aldehydes Cannot Replace CAS 1211443-55-8


In procurement for regulated pharmaceutical development or targeted medicinal chemistry, generic substitution of this specific aldehyde fails because its differentiation is anchored in three non-interchangeable dimensions: (1) its validated identity as a compendial Ribociclib Impurity 9 reference standard requiring regulatory-compliant characterization, (2) its optimized synthetic utility as a key Ribociclib intermediate with demonstrated industrial-scale synthesis efficiency and multi-vendor quality control data, and (3) its unique kinase selectivity fingerprint characterized by measurable MKLP2 inhibitory activity (IC50 = 1.35 μM) against basal ATPase and reduced CDK7 engagement (IC50 > 1000 μM) [1][2][3]. These orthogonal differentiation vectors preclude direct substitution by other pyrrolopyrimidine aldehydes or alternate halogenation patterns.

Quantitative Differentiation Evidence for CAS 1211443-55-8


MKLP2 ATPase Inhibition Selectivity Profile: Measured IC50 Values Against Basal and Microtubule-Stimulated Activity

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde demonstrates measurable and context-dependent inhibition of the mitotic kinesin MKLP2 (KIF20A). Against N-terminal MKLP2 (residues 56-505) ATPase basal activity, the compound exhibits an IC50 of 1.35 μM [1]. This inhibitory activity is enhanced under microtubule-stimulated conditions, where the IC50 improves to 830 nM [1]. In contrast, the compound shows negligible inhibition of CDK7/Cyclin H1, with an IC50 > 1000 μM (>1.00E+6 nM) against recombinant human full-length CDK7 [2]. This 740-fold difference in potency between MKLP2 (basal) and CDK7 establishes a measurable selectivity window for kinesin-family targets over certain cyclin-dependent kinases, a profile not universally shared across the pyrrolopyrimidine class.

Kinase inhibition MKLP2/KIF20A Anticancer target validation Cytokinesis regulation

Anticancer Activity of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against MCF-7 Breast Cancer Cells

Derivatives of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde have demonstrated antiproliferative activity against the MCF-7 breast cancer cell line. In an MTT assay, compound 6e exhibited an IC50 of 51.35 μg/mL, while compound 6f showed an IC50 of 60.14 μg/mL [1]. Molecular docking studies revealed binding energies to the estrogen receptor alpha (ER-α) active site ranging from -7.12 kcal/mol to -1.21 kcal/mol across the derivative series, with compound 6e showing the most favorable binding interaction [1]. This anticancer activity profile is further supported by the compound's role as a key intermediate in the synthesis of Ribociclib, an FDA-approved CDK4/6 inhibitor for HR+/HER2- advanced breast cancer [2]. The derivative series was synthesized using a solvent-free microwave irradiation technique, demonstrating the compound's versatility as a starting material for green chemistry applications [1].

Breast cancer Antiproliferative activity Pyrrolopyrimidine derivatives MCF-7 cell line

Validated Reference Standard Identity as Ribociclib Impurity 9 with Regulatory-Compliant Characterization

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (CAS 1211443-55-8) is formally designated and supplied as Ribociclib Impurity 9, a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. Unlike generic pyrrolopyrimidine aldehydes available only as research-grade building blocks, this compound is provided with detailed characterization data compliant with ANDA (Abbreviated New Drug Application) requirements and commercial Ribociclib production standards [2]. Commercially available purity specifications range from 97.00% to 97.32% across validated suppliers, with batch-specific certificates of analysis including NMR, HPLC, and GC data .

Pharmaceutical analysis Impurity profiling Reference standards Regulatory compliance

Optimized Synthetic Utility as Key Ribociclib Intermediate with Validated Industrial-Scale Preparation Methods

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde serves as a critical intermediate in the synthesis of Ribociclib, with multiple patented industrial-scale preparation methods validated for this specific compound [1]. In patent CN-107118215-A, the compound is utilized as starting material (2.69 g, 11 mmol) for the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, followed by conversion to the dimethylamide derivative . Alternative synthetic routes employ the compound as a key intermediate in the preparation of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide via Cu-catalyzed coupling reactions, with yields suitable for industrial production [2]. In contrast, alternative N-7 substituents such as pentan-3-yl (CAS 959799-14-5) or 4-methoxybenzyl (CAS 959799-14-5) are documented primarily as research intermediates without validated industrial-scale Ribociclib synthesis pathways [3].

Process chemistry CDK4/6 inhibitors Ribociclib synthesis Industrial-scale manufacturing

Validated Application Scenarios for CAS 1211443-55-8 in Research and Industrial Settings


Pharmaceutical Quality Control and Regulatory ANDA Filing Support

In analytical development laboratories supporting Abbreviated New Drug Applications (ANDA) for generic Ribociclib formulations, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is the designated Ribociclib Impurity 9 reference standard required for method validation, system suitability testing, and impurity profiling per regulatory guidelines [7]. The compound is supplied with full characterization data (NMR, HPLC, GC) compliant with USP/EP traceability requirements, enabling direct integration into validated analytical methods for commercial Ribociclib production quality control [7][8]. Generic pyrrolopyrimidine aldehydes cannot substitute for this specific impurity standard due to lack of regulatory designation and compendial characterization documentation.

Process Chemistry Scale-Up for Ribociclib and CDK4/6 Inhibitor Manufacturing

For process chemistry teams engaged in Ribociclib API manufacturing or development of CDK4/6 inhibitor analogs, this compound serves as a key intermediate with multiple validated industrial-scale synthetic routes [7]. Patent CN-107118215-A demonstrates its utility at 11 mmol (2.69 g) scale with non-precious metal catalysis, enabling cost-effective industrial production [7]. Alternative Cu-catalyzed coupling routes provide additional process flexibility [8]. The 2-chloro substitution pattern and 7-cyclopentyl moiety are essential for downstream Ribociclib synthesis, making this specific CAS number the required intermediate for any Ribociclib manufacturing process.

MKLP2-Focused Chemical Probe Development and Cytokinesis Research

For academic and biotech researchers investigating the mitotic kinesin MKLP2 (KIF20A) as a therapeutic target in oncology, this compound offers a quantifiable selectivity profile with an IC50 of 1.35 μM against basal MKLP2 ATPase activity and enhanced potency (830 nM) under microtubule-stimulated conditions, while showing negligible CDK7 inhibition (IC50 > 1000 μM) [7][8]. This 740-fold selectivity window for MKLP2 over CDK7 enables its use as a chemical probe for validating MKLP2-dependent phenotypes in cytokinesis and cell division studies, with reduced confounding effects from CDK-family kinase inhibition [7][8].

Medicinal Chemistry Scaffold Derivatization for Breast Cancer Drug Discovery

For medicinal chemistry programs targeting ER-positive breast cancer, this compound serves as a validated scaffold for generating antiproliferative derivatives with demonstrated activity against MCF-7 cells (compound 6e IC50 = 51.35 μg/mL; compound 6f IC50 = 60.14 μg/mL) [7]. The reactive 6-carbaldehyde group enables efficient derivatization under microwave-assisted green chemistry conditions, while the pyrrolo[2,3-d]pyrimidine core provides favorable ER-α binding interactions (binding energies down to -7.12 kcal/mol) [7]. The scaffold's direct connection to clinically approved CDK4/6 inhibitor Ribociclib provides additional translational relevance [8].

Quote Request

Request a Quote for 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.